2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrido[3,4-d]pyrimidine core, which is a bicyclic structure combining pyridine and pyrimidine rings, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide under acidic conditions.
Next, the introduction of the trifluoromethyl-substituted phenyl group can be accomplished via a nucleophilic aromatic substitution reaction. This involves reacting the pyrido[3,4-d]pyrimidine intermediate with a trifluoromethyl-substituted benzene derivative in the presence of a strong base like sodium hydride.
Finally, the ethanol moiety is introduced through a reduction reaction, often using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the ethanol group, potentially converting it to an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenated reagents, strong bases (e.g., NaH), and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or other reduced forms of the compound.
Scientific Research Applications
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent agent in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: Known for their broad spectrum of biological activities, including antitumor and antibacterial properties.
Pyrido[4,3-d]pyrimidine derivatives: Used in the synthesis of tetrahydropteroic acid derivatives and other biologically active compounds.
Uniqueness
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol stands out due to its specific combination of a pyrido[3,4-d]pyrimidine core and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)11-3-1-10(2-4-11)14(24)8-21-15-12-5-6-20-7-13(12)22-9-23-15/h1-7,9,14,24H,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQJOXOEUNVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC2=NC=NC3=C2C=CN=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.